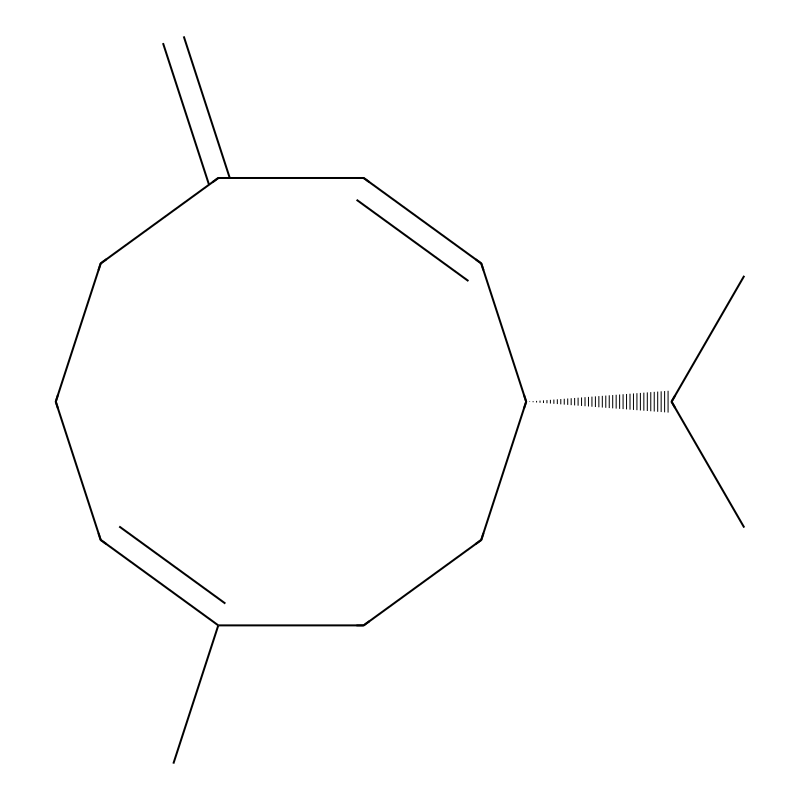

(1E,8S)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene

Content Navigation

Traditional essential oil sourcing yields variable quality, compromising flavor consistency and synthetic yields. Fermentation-derived Germacrene D (CAS 23986-74-5) eliminates batch-to-batch variability with ≥90% GC purity. • Consistent minty-herbal-spicy profile for advanced mint/beverage formulations. • Ultra-low dose semiochemical attractant (10 pg threshold) for targeted pest monitoring. • Stable 10-membered ring precursor for acid-catalyzed semi-synthesis of cadinenes/muurolenes.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

(1E,8S)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene, commonly known as Germacrene D, is a macrocyclic sesquiterpene that serves as a critical intermediate in terpene biosynthesis and a high-value active ingredient in flavor, fragrance, and semiochemical applications [1]. Historically, industrial procurement was limited by the low yields and high variability of botanical extraction from essential oils. However, modern procurement increasingly relies on precision fermentation (e.g., engineered Saccharomyces cerevisiae), which yields a highly consistent, high-purity product (often ≥85% via GC assay) . This biotechnological approach circumvents the thermal degradation issues inherent to traditional distillation, providing industrial buyers with a reproducible profile—characterized by minty, herbal, and spicy notes—and a reliable precursor for downstream semi-synthetic conversions .

Research Fit

Substituting high-purity (1E,8S)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene with crude botanical extracts or closely related sesquiterpenes introduces severe process and performance liabilities. Crude essential oil fractions suffer from seasonal variability and contain competing terpenes that alter the precise olfactory profile and interfere with downstream synthetic pathways [1]. Furthermore, attempting substitution with other macrocyclic analogs, such as Germacrene A, fails due to extreme thermal instability; Germacrene A rapidly undergoes Cope rearrangement at room temperature, making it impossible to store or formulate reliably [2]. Consequently, substituting pure, fermentation-derived Germacrene D with crude mixtures or unstable analogs leads to batch-to-batch inconsistency in flavor formulations and unpredictable yields in precursor-driven chemical synthesis [3].

Substitution Risk

- Racemic or (+)-enantiomer substitution may reduce olfactory neuron activation by orders of magnitude

- Sesquiterpenes such as guaiazulene may antagonize antibiotic potentiation, unlike Germacrene D

- Bicyclogermacrene or (E)-caryophyllene cannot serve as precursor in germacrane-type rearrangement studies

References

- [1] Comparative Extraction Methods for Chemical Profile of Various Essential Oils and Extracts. Juniper Publishers, 2024.

- [2] Chemoenzymatic preparation of germacrene analogues. Chemical Communications, 2012.

- [3] Biotechnology for the production of essential oils, flavours and volatile isolates. A review, 2020.

Fermentation Purity vs. Plant Extracts

Traditional procurement of (1E,8S)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene relies on fractional distillation of essential oils (e.g., Pinus elliottii), which yields crude mixtures where the target compound's concentration fluctuates wildly (e.g., 2% to 47%) depending on harvest season and extraction conditions [1]. In contrast, modern biotechnological production utilizes engineered Saccharomyces cerevisiae to achieve high-titer fermentation. Commercially available bio-based Germacrene D guarantees a GC assay purity of ≥85%, entirely free from the unpredictable, off-odor terpene byproducts inherent to plant extracts .

| Evidence Dimension | Product Purity and Formulation Consistency |

| Target Compound Data | ≥85% purity (fermentation-derived commercial standard) |

| Comparator Or Baseline | 2%–47% highly variable concentration (crude botanical essential oils) |

| Quantified Difference | Up to a 40-fold increase in reliable baseline concentration with zero seasonal dependence. |

| Conditions | Commercial GC assay specification vs. standard hydro-distillation of plant biomass. |

Procuring fermentation-derived Germacrene D eliminates batch-to-batch olfactory variations and formulation adjustments required when using inconsistent botanical extracts.

Stability Profile vs. Germacrene A

Among the germacrene class of macrocyclic sesquiterpenes, (1E,8S)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene demonstrates a distinct stability advantage over its close analog, Germacrene A. While both contain a 10-membered ring system, Germacrene A is highly susceptible to Cope rearrangement, rapidly isomerizing to β-elemene at room temperature or during mild thermal processing. Conversely, Germacrene D maintains its structural integrity under standard handling and formulation conditions (0-4 °C for up to 24 months), only undergoing specific acid-catalyzed or thermally induced rearrangements at elevated thresholds [1]. This relative stability makes it a viable, isolable commercial product, whereas Germacrene A cannot be reliably procured or stored for synthetic use.

| Evidence Dimension | Thermal and Storage Stability |

| Target Compound Data | Isolable and stable under standard cold storage (0-4 °C) for 24 months. |

| Comparator Or Baseline | Germacrene A (rapidly undergoes Cope rearrangement to β-elemene at ambient temperatures). |

| Quantified Difference | Provides a commercial shelf life of 24 months, whereas Germacrene A has a near-zero shelf life as an isolated pure compound. |

| Conditions | Standard industrial storage (0-4 °C) and laboratory handling conditions. |

Buyers requiring a macrocyclic sesquiterpene precursor must select Germacrene D, as Germacrene A is too unstable for practical procurement, shipping, or formulation.

Sensory Complexity in Mint and Beverages

In advanced flavor and fragrance formulations, (1E,8S)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene provides a highly specific sensory profile characterized by herbal, spicy, cucumber-like, and minty notes that cannot be replicated by generic woody terpenes like β-caryophyllene. When integrated into mint oil formulations alongside L-Menthol, it acts as a critical modifier, enhancing mouthfeel and imparting a complex, spicy-woody depth that synthetic menthol alone lacks . Substituting this compound with cheaper, more abundant sesquiterpenes results in a 'flat' sensory profile, missing the characteristic green/floral transition essential for premium beverage and oral care products.

| Evidence Dimension | Sensory Complexity in Mint Formulations |

| Target Compound Data | Imparts complex herbal, spicy, and cucumber-like modifying notes. |

| Comparator Or Baseline | Generic mint formulations (L-Menthol alone) or β-caryophyllene substitutes. |

| Quantified Difference | Provides a multi-dimensional sensory transition (green to floral/spicy) absent in baseline monoterpene/sesquiterpene mixtures. |

| Conditions | Sensory evaluation in beverage and mint oil applications. |

Procuring pure Germacrene D allows flavorists to precisely dose modifying notes to elevate synthetic mint profiles to premium, natural-tasting standards.

Receptor-Specific Pheromone Activity

(1E,8S)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene is a potent semiochemical that exhibits extreme specificity in activating insect olfactory receptor neurons. In electrophysiological studies on the tobacco budworm moth, a major type of antennal receptor neuron is specifically tuned to this compound, showing high selectivity compared to other host-plant volatiles [1]. Furthermore, in studies of the American cockroach, it acts as a sex pheromone mimic, eliciting behavioral responses at a minimum threshold dose of 10 picograms [2]. Closely related structural analogs fail to trigger this specific neural pathway at comparable trace concentrations.

| Evidence Dimension | Minimum Behavioral Activation Threshold |

| Target Compound Data | Elicits pheromonal response at doses as low as 10 pg. |

| Comparator Or Baseline | Non-specific plant volatiles or structurally altered analogs. |

| Quantified Difference | Orders of magnitude higher receptor sensitivity and behavioral activation compared to generic terpene attractants. |

| Conditions | Electroantennogram (EAG) and behavioral bioassays on specific insect species. |

For agricultural and pest management procurement, this compound offers an ultra-low-dose, highly specific active ingredient for pheromone traps that generic terpene mixtures cannot match.

Premium Flavor & Fragrance

Directly leveraging the olfactory consistency and high purity outlined in Section 3, (1E,8S)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene is a highly effective modifying agent for advanced mint and beverage formulations. Its ability to impart stable herbal, spicy, and cucumber-like notes makes it essential for elevating synthetic L-Menthol profiles to natural-tasting standards without the off-odors associated with crude botanical extracts .

Pest Management and Pheromone Traps

Based on its ultra-low-dose receptor activation threshold (10 pg) demonstrated in Section 3, this compound is highly suited for procurement as an active ingredient in agricultural semiochemical products. It functions as a specific attractant and sex pheromone mimic for targeted insect species, outperforming generic terpene mixtures in field trap efficacy [1].

Sesquiterpene Synthesis Precursor

Capitalizing on its quantifiably higher thermal and storage stability compared to Germacrene A, this compound serves as a reliable, isolable 10-membered ring precursor. It is the preferred starting material for the controlled, acid-catalyzed semi-synthesis of complex bicyclic sesquiterpenes, such as cadinenes and muurolenes, where starting material purity strictly dictates downstream yield and reproducibility [2].

Application Fit Matrix

XLogP3

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 46 of 87 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 41 of 87 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Wikipedia

(-)-germacrene D

Use Classification

Explore Compound Types